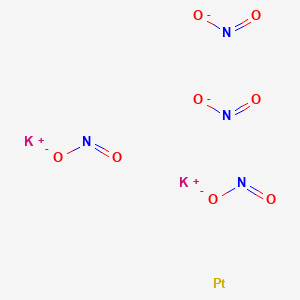![molecular formula C18H25N3O6 B13396699 2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Phe-Gly-Gly-OH, also known as N-(tert-Butoxycarbonyl)-L-phenylalanyl-glycyl-glycine, is a peptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-Gly-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of phenylalanine using the Boc group. This is followed by the coupling of Boc-phenylalanine with glycine and then another glycine molecule. The coupling reactions are usually facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
In industrial settings, the synthesis of Boc-Phe-Gly-Gly-OH can be carried out using automated peptide synthesizers. These machines allow for the efficient and high-throughput production of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include the deprotected peptide (after removal of the Boc group) and the extended peptide chain (after coupling with additional amino acids).
Scientific Research Applications
Boc-Phe-Gly-Gly-OH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-Phe-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using Boc-Phe-Gly-Gly-OH and their intended applications .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Gly-OH: Another Boc-protected dipeptide used in peptide synthesis.
Boc-Phe-OH: A Boc-protected phenylalanine used as a building block in peptide synthesis.
Uniqueness
Boc-Phe-Gly-Gly-OH is unique due to its specific sequence of amino acids (phenylalanine-glycine-glycine) and the presence of the Boc protecting group. This combination allows for the synthesis of peptides with specific properties and functions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQGOADLZZCJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13396621.png)
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)

![4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B13396643.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)
![1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13396656.png)

![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)

![(S)-2-(Fmoc-amino)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]propanoic Acid](/img/structure/B13396683.png)
![2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13396692.png)
![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
